molecular formula C6H6NNaO2 B12975158 Sodium 2-methyl-1H-pyrrole-3-carboxylate

Sodium 2-methyl-1H-pyrrole-3-carboxylate

Cat. No.: B12975158
M. Wt: 147.11 g/mol
InChI Key: MILRLMNHPDXKFQ-UHFFFAOYSA-M
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Sodium 2-methyl-1H-pyrrole-3-carboxylate is a chemical compound belonging to the pyrrole family. Pyrroles are heterocyclic aromatic organic compounds, characterized by a five-membered ring structure composed of four carbon atoms and one nitrogen atom. This particular compound is a sodium salt derivative of 2-methyl-1H-pyrrole-3-carboxylic acid, which is known for its diverse applications in various fields of science and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of sodium 2-methyl-1H-pyrrole-3-carboxylate typically involves the reaction of 2-methyl-1H-pyrrole-3-carboxylic acid with a sodium base, such as sodium hydroxide. The reaction is carried out in an aqueous medium, where the carboxylic acid group is deprotonated by the sodium hydroxide, forming the sodium salt. The reaction can be represented as follows:

2-methyl-1H-pyrrole-3-carboxylic acid+NaOHSodium 2-methyl-1H-pyrrole-3-carboxylate+H2O\text{2-methyl-1H-pyrrole-3-carboxylic acid} + \text{NaOH} \rightarrow \text{this compound} + \text{H}_2\text{O} 2-methyl-1H-pyrrole-3-carboxylic acid+NaOH→Sodium 2-methyl-1H-pyrrole-3-carboxylate+H2​O

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions. The process is optimized for high yield and purity, often involving continuous flow reactors and automated systems to ensure consistent product quality.

Chemical Reactions Analysis

Types of Reactions

Sodium 2-methyl-1H-pyrrole-3-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding pyrrole derivatives.

    Reduction: Reduction reactions can convert it into different reduced forms of pyrrole.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.

    Substitution: Reagents like alkyl halides and sulfonyl chlorides are employed in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyrrole-3-carboxylic acid derivatives, while reduction could produce various reduced pyrrole compounds.

Scientific Research Applications

Sodium 2-methyl-1H-pyrrole-3-carboxylate has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and heterocyclic compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research explores its potential as a pharmaceutical intermediate and its role in drug development.

    Industry: It is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of sodium 2-methyl-1H-pyrrole-3-carboxylate involves its interaction with various molecular targets and pathways. The compound’s effects are mediated through its ability to form stable complexes with metal ions and its participation in redox reactions. These interactions can influence cellular processes and biochemical pathways, leading to its observed biological activities.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 1-acetyl-1H-pyrrole-3-carboxylate
  • Methyl 1H-pyrrole-2-carboxylate
  • 2-methyl-1H-pyrrole-3-carboxylic acid

Uniqueness

Sodium 2-methyl-1H-pyrrole-3-carboxylate is unique due to its sodium salt form, which enhances its solubility in water and makes it more suitable for certain applications compared to its non-sodium counterparts. Its specific structure and reactivity also make it a valuable compound in various synthetic and industrial processes.

Properties

Molecular Formula

C6H6NNaO2

Molecular Weight

147.11 g/mol

IUPAC Name

sodium;2-methyl-1H-pyrrole-3-carboxylate

InChI

InChI=1S/C6H7NO2.Na/c1-4-5(6(8)9)2-3-7-4;/h2-3,7H,1H3,(H,8,9);/q;+1/p-1

InChI Key

MILRLMNHPDXKFQ-UHFFFAOYSA-M

Canonical SMILES

CC1=C(C=CN1)C(=O)[O-].[Na+]

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.